![molecular formula C15H17N3O2 B7753146 2-[(4-methoxyphenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7753146.png)
2-[(4-methoxyphenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methoxyphenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with cyclopentanone, followed by cyclization with urea under acidic conditions to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-[(4-methoxyphenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- Triazole-pyrimidine hybrids
Uniqueness
2-[(4-methoxyphenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is unique due to its specific structural features and the presence of both methoxy and amino groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced therapeutic properties and a broader range of applications in medicinal chemistry .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-11-7-5-10(6-8-11)9-16-15-17-13-4-2-3-12(13)14(19)18-15/h5-8H,2-4,9H2,1H3,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEHMERLBXRCHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)C3=C(N2)CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)C3=C(N2)CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
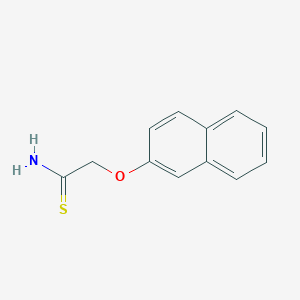
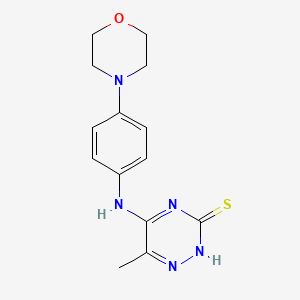

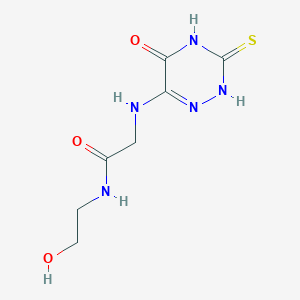
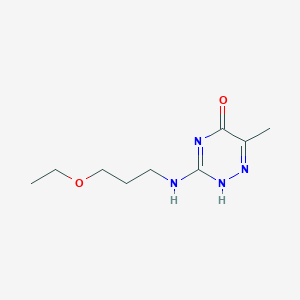
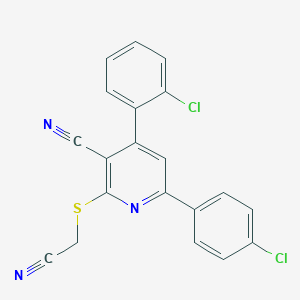
![6-fluoro-N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-methylquinoline-3-carboxamide](/img/structure/B7753114.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]acetic acid](/img/structure/B7753122.png)
![3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B7753125.png)
![2-(benzylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7753133.png)
![2-(2-phenylethylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7753136.png)
![2-[2-(4-methoxyphenyl)ethylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7753154.png)
![2-[2-(4-methoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7753157.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7753168.png)
